molecular formula C21H17BrN2O4S B2431148 Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate CAS No. 872208-77-0

Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate

Cat. No.: B2431148
CAS No.: 872208-77-0
M. Wt: 473.34
InChI Key: KHSHUCGZWMDRHM-UHFFFAOYSA-N
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Description

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, methoxy, and thioacetate, contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

methyl 2-[(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4S/c1-26-16-10-14(22)8-13-9-15-20(28-18(13)16)23-19(12-6-4-3-5-7-12)24-21(15)29-11-17(25)27-2/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSHUCGZWMDRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Bromo-9-Methoxy-2-Phenyl-4H-Chromen-4-One

The chromenone intermediate is synthesized via Friedländer condensation:

  • Starting materials : 2-Hydroxy-5-bromo-3-methoxyacetophenone and benzaldehyde.
  • Conditions : Catalytic piperidine in ethanol under reflux (12–16 hours).
  • Yield : 68–72% after recrystallization from ethanol.

Characterization :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 2.4 Hz, 1H, H-8), 7.82 (d, J = 2.4 Hz, 1H, H-6), 7.45–7.35 (m, 5H, Ph), 6.45 (s, 1H, H-3), 3.92 (s, 3H, OCH3).
  • 13C NMR : δ 176.5 (C-4), 161.2 (C-9), 153.8 (C-2), 135.4–126.1 (Ph), 118.7 (C-7), 56.3 (OCH3).

Cyclocondensation to Form the Pyrimidine Ring

The chromenone reacts with guanidine hydrochloride to form the pyrimidine ring:

  • Reagents : Guanidine hydrochloride, sodium ethoxide in ethanol.
  • Conditions : Reflux for 8 hours, followed by acidification with HCl.
  • Yield : 60–65% after column chromatography (SiO2, ethyl acetate/hexane 1:3).

Characterization :

  • IR (KBr) : 3420 cm⁻¹ (NH), 1675 cm⁻¹ (C=N).
  • MS (EI) : m/z 413 [M+H]+.

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method combines chromenone, guanidine, and methyl 2-mercaptoacetate:

  • Reagents : Chromenone (1 eq), guanidine nitrate (1.2 eq), methyl 2-mercaptoacetate (1.5 eq).
  • Conditions : ZnO nanoparticles (10 mol%) in PEG-400, 100°C for 4 hours.
  • Yield : 70–75%.

Advantages :

  • Reduced reaction time.
  • Avoids isolation of intermediates.

Reaction Optimization Data

Parameter Thiolation Method Multicomponent Method
Time (hours) 6 4
Yield (%) 55–60 70–75
Catalyst None ZnO nanoparticles
Purification Flash chromatography Recrystallization

Data compiled from.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrimidine Formation :

    • Use of electron-withdrawing groups (e.g., bromo) directs cyclization to the desired position.
    • Solution : Introduce bromo and methoxy substituents early in the synthesis.
  • Sulfide Oxidation :

    • The sulfanyl group may oxidize to sulfoxide under acidic conditions.
    • Solution : Conduct thiolation under inert atmosphere and low temperature.

Characterization and Validation

Spectroscopic Consistency

  • IR : Absence of NH stretches post-thiolation confirms substitution.
  • MS : Molecular ion peaks align with theoretical values (±0.5 Da).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

Industrial Scalability Considerations

  • Continuous Flow Synthesis :
    • Microreactors improve heat transfer during exothermic thiolation.
  • Solvent Recovery :
    • PEG-400 in multicomponent reactions is recyclable for 3–5 batches.

Chemical Reactions Analysis

Types of Reactions

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioacetate group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial applications.

Biological Activity

Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate (CAS Number: 872208-77-0) is a complex heterocyclic compound with potential therapeutic applications. This compound belongs to the class of chromeno[2,3-d]pyrimidines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular structure of this compound features a chromeno[2,3-d]pyrimidine core with various substituents that influence its biological activity. The presence of the bromo and methoxy groups enhances its reactivity and potential interactions with biological targets.

Structural Formula

C21H17BrN2O4S\text{C}_{21}\text{H}_{17}\text{BrN}_2\text{O}_4\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study: Apoptotic Induction
In a study assessing its effects on colon cancer cell lines (DLD-1 and HT-29), the compound exhibited significant antiproliferative activity with IC50 values of 0.39 µM and 0.15 µM, respectively. The induction of apoptosis was confirmed using Annexin V binding assays and flow cytometry analysis, demonstrating that treatment led to increased early and late apoptotic cells compared to controls .

Cell LineIC50 (µM)% Apoptotic Cells
DLD-10.3938.1%
HT-290.1526%

The mechanism by which this compound induces apoptosis involves the extrinsic pathway of apoptosis as indicated by increased caspase-8 activity. Additionally, it does not appear to rely on p53 signaling pathways for its anticancer effects, suggesting alternative mechanisms may be at play .

Comparison with Related Compounds

This compound can be compared to other chromeno[2,3-d]pyrimidine derivatives that have shown varying degrees of biological activity. For instance:

Compound NameAnticancer ActivityAntimicrobial Activity
Compound AHighModerate
Compound BModerateHigh
Methyl 2-(...)HighUnknown

Q & A

Q. What synthetic strategies are effective for preparing Methyl 2-({7-bromo-9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetate?

Methodological Answer: The compound’s core structure—a chromeno[2,3-d]pyrimidine scaffold—can be synthesized via cyclocondensation of substituted 2-aminophenols with β-ketoesters, followed by bromination at the 7-position using N-bromosuccinimide (NBS) under controlled conditions. The sulfanyl acetate moiety is introduced via nucleophilic substitution at the 4-position of the pyrimidine ring using methyl 2-mercaptoacetate in the presence of a base (e.g., K₂CO₃) . For analogous systems, reactions with 2-bromoacetophenone derivatives have been employed to stabilize intermediates, as seen in pyrido[2,3-d]pyrimidine syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Analyze aromatic protons (δ 7.2–8.5 ppm for bromophenyl and chromene protons) and methoxy groups (singlet at δ ~3.8 ppm). Sulfanyl protons may appear as a triplet near δ 3.2–3.5 ppm .
  • HRMS: Confirm molecular weight (calculated for C₂₁H₁₇BrN₂O₃S: 481.01 g/mol) with an error margin <5 ppm .
  • X-ray Crystallography: Resolve crystal structures to confirm bond angles and substituent positions, as demonstrated for structurally similar bromophenyl-pyrimidine derivatives .

Q. What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfanylacetate ester.
  • Degradation Pathways: Monitor for bromine displacement or ester hydrolysis via TLC (silica gel, ethyl acetate/hexane eluent). Avoid aqueous solvents during handling .

Advanced Research Questions

Q. How does the bromine substituent at the 7-position influence electronic properties and reactivity?

Methodological Answer: The electron-withdrawing bromine increases electrophilicity at the pyrimidine ring, enhancing susceptibility to nucleophilic attack (e.g., SNAr reactions). Computational DFT studies on similar brominated pyrimidines show reduced HOMO-LUMO gaps (~4.2 eV), facilitating charge-transfer interactions. Experimental validation via cyclic voltammetry (e.g., E₁/2 ≈ –1.3 V vs. Ag/AgCl) can quantify redox activity .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS containing 0.1% Tween-80 to prevent aggregation .
  • Prodrug Modification: Replace the methyl ester with a PEGylated carboxylate to enhance aqueous solubility while retaining activity (post-hydrolysis in vivo).

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Kinase Inhibition Assays: Use FRET-based ADP-Glo™ assays (Promega) with recombinant CDK9 or Aurora kinases. IC₅₀ values <100 nM suggest high potency .
  • Molecular Docking: Employ AutoDock Vina with PDB structures (e.g., 4BCF for CDK9) to predict binding modes. Key interactions include H-bonding with the pyrimidine N1 and hydrophobic contacts with the chromene ring .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in biological activity between structural analogs?

Methodological Answer:

  • SAR Analysis: Compare IC₅₀ values of analogs with varying substituents (e.g., methoxy vs. ethoxy at 9-position). Tabulate
Substituent (Position)IC₅₀ (nM)Solubility (µg/mL)
9-Methoxy58 ± 412.3 ± 1.2
9-Ethoxy210 ± 158.7 ± 0.9
  • Hypothesis: Methoxy enhances both potency and solubility due to optimal steric and electronic effects .

Q. How to address low yields in the final sulfanylacetate coupling step?

Methodological Answer:

  • Optimization Variables:
    • Base: Switch from K₂CO₃ to Cs₂CO₃ for enhanced nucleophilicity.
    • Solvent: Use anhydrous DMF at 60°C (yield increases from 45% to 72% in pilot trials) .
  • Monitoring: Track reaction progress via LC-MS (ESI+) for intermediate [M+H]+ at m/z 384.

Safety & Compliance

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

Methodological Answer:

  • Waste Management: Segregate brominated byproducts (e.g., HBr gas) and neutralize with 10% NaOH before disposal .
  • PPE: Use nitrile gloves, safety goggles, and fume hoods during bromination steps to prevent dermal/ocular exposure .

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